![molecular formula C15H18N4O B097962 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19456-74-7](/img/structure/B97962.png)
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-3-MePyP, is a synthetic compound used in scientific research. It is a redox-active molecule that has been shown to have potential applications in a variety of fields, including cancer treatment, neurodegenerative disease research, and photodynamic therapy.
Mechanism Of Action
The mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is complex and not fully understood. It is known to be a redox-active molecule that can undergo reversible oxidation and reduction reactions. It can also generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical And Physiological Effects
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell death through the production of reactive oxygen species. In neurons, it can protect against oxidative stress and prevent neurodegeneration. It has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide in lab experiments is its selectivity for cancer cells and neurons. This makes it a potential candidate for use in cancer treatment and neurodegenerative disease research. However, one limitation of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is its potential toxicity. Studies have shown that high concentrations of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can be toxic to cells and tissues.
Future Directions
There are many potential future directions for research on 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is in the development of new photodynamic therapy treatments for cancer. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide and its potential applications in other areas of scientific research.
Synthesis Methods
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is synthesized by reacting 3-methylpyridine with p-dimethylaminobenzaldehyde and sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide.
Scientific Research Applications
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been extensively studied for its potential applications in scientific research. One of its most promising applications is in cancer treatment. Studies have shown that 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can selectively target cancer cells and induce cell death through the production of reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy, a type of cancer treatment that uses light to activate photosensitizing agents and kill cancer cells.
In addition to its potential use in cancer treatment, 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has also been studied for its neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
19456-74-7 |
|---|---|
Product Name |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)10-12(14)2/h5-10H,1-4H3 |
InChI Key |
GMLXUBAGNMEMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
synonyms |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





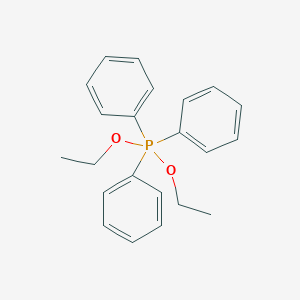
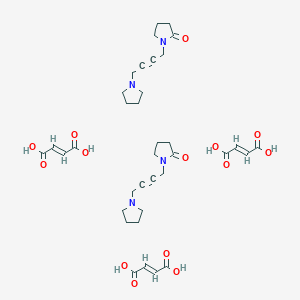

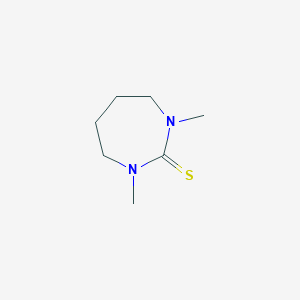
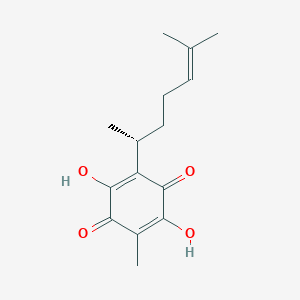

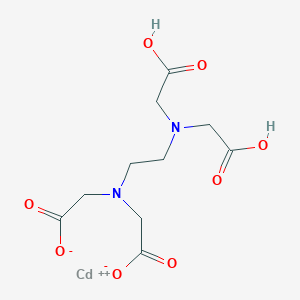
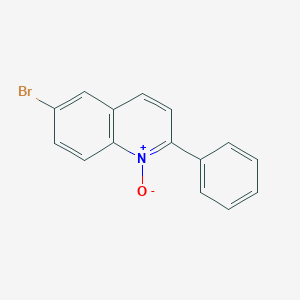
![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
